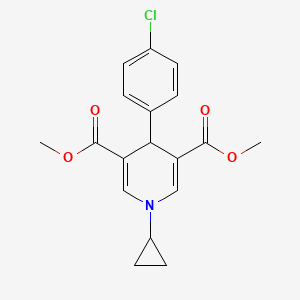![molecular formula C21H25N5O B5431283 N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline](/img/structure/B5431283.png)
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline, also known as CP-471, 474 or CP-47, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. It was first synthesized in the early 2000s as part of a research project to develop novel cannabinoid receptor agonists, and has since been the subject of numerous scientific studies.
Mécanisme D'action
CP-47 exerts its effects by binding to the CB1 receptor and activating downstream signaling pathways. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
CP-47 has been shown to have a wide range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and anti-anxiety properties. It has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-47 as a research tool is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a highly specific manner. However, one limitation of CP-47 is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for research on CP-47. One area of interest is the development of novel CB1 agonists with improved pharmacological properties, such as longer half-lives and greater selectivity for specific CB1 subtypes. Another area of interest is the investigation of the potential therapeutic applications of CP-47 and other CB1 agonists in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research into the mechanisms of CB1 receptor signaling and the downstream effects of CB1 activation.
Méthodes De Synthèse
The synthesis of CP-47 involves a multi-step process that begins with the reaction of 2,6-dimethylphenylhydrazine with cyclopentanone to form 1-(2,6-dimethylphenyl)-1-cyclopentanone hydrazone. This intermediate is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently coupled with 3-methoxyaniline to produce CP-47.
Applications De Recherche Scientifique
CP-47 has been the subject of extensive scientific research due to its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system and is involved in a wide range of physiological processes, including pain perception, appetite regulation, and mood.
Propriétés
IUPAC Name |
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-15-8-6-9-16(2)19(15)26-20(23-24-25-26)21(12-4-5-13-21)22-17-10-7-11-18(14-17)27-3/h6-11,14,22H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOHNRUXSWQAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5431205.png)

![6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5431216.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5431227.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5431232.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile](/img/structure/B5431233.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5431246.png)
![4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5431250.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5431253.png)
![[3-(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5431261.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5431273.png)
![3-(benzylthio)-6-(2-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431280.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5431292.png)